3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one
Description
This compound belongs to the 1,4-dihydroquinolin-4-one class, characterized by a bicyclic core modified with diverse functional groups. Key structural features include:
- Position 3: A 3,4-dimethylbenzenesulfonyl group, which enhances steric bulk and influences binding interactions with hydrophobic enzyme pockets .
- Position 6: A fluorine atom, known to improve metabolic stability and modulate electronic properties .
- Position 1: A methyl group, contributing to steric hindrance and altering conformational flexibility.
- Position 7: A 4-methylpiperidin-1-yl group, which may enhance solubility and facilitate interactions with basic residues in biological targets .
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O3S/c1-15-7-9-27(10-8-15)22-13-21-19(12-20(22)25)24(28)23(14-26(21)4)31(29,30)18-6-5-16(2)17(3)11-18/h5-6,11-15H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZGDWNPJBFPSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC(=C(C=C4)C)C)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core, sulfonylation, and piperidine substitution. Common synthetic routes may include:
Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Piperidine Substitution: The final step involves the substitution of the quinoline core with a piperidine ring, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Sulfonylation and Sulfonyl Group Reactivity
The 3,4-dimethylbenzenesulfonyl group is a key reactive site. Sulfonyl groups are typically resistant to hydrolysis under mild conditions but can participate in nucleophilic substitution or elimination under specific conditions.
| Reaction Type | Conditions/Reagents | Outcome/Product | Source Support |
|---|---|---|---|
| Hydrolysis | Aqueous NaOH (1–3 M), reflux (80–100°C) | Cleavage of the sulfonyl group to form a phenolic intermediate (unstable under basic conditions) | |
| Nucleophilic Substitution | Thiols (e.g., HS-R), DMF, 60°C | Replacement of sulfonyl group with thioether derivatives |
Fluorine Substituent Reactivity
The 6-fluoro group participates in nucleophilic aromatic substitution (NAS) and metal-catalyzed coupling reactions. Fluorine’s electron-withdrawing effect activates the quinoline ring for selective substitutions.
Piperidine Functionalization
The 4-methylpiperidin-1-yl group undergoes alkylation, acylation, or oxidation, modifying the compound’s steric and electronic properties.
Quinolin-4-one Core Reactivity
The dihydroquinolin-4-one core undergoes oxidation, reduction, and cycloaddition reactions.
Methyl Group Reactivity
The 1-methyl group participates in free-radical halogenation or oxidation.
| Reaction Type | Conditions/Reagents | Outcome/Product | Source Support |
|---|---|---|---|
| Halogenation | NBS, AIBN, CCl₄, reflux | Bromination at the methyl group (secondary to steric effects) | |
| Oxidation | KMnO₄, H₂SO₄, 70°C | Carboxylic acid formation (limited by competing ring oxidation) |
Key Reaction Mechanisms and Selectivity Insights
-
Sulfonylation : The electron-deficient sulfonyl group directs electrophilic attacks to the quinoline ring’s 5- and 8-positions.
-
Fluorine Activation : NAS at the 6-position is favored due to proximity to the electron-withdrawing sulfonyl group .
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Piperidine Stability : The 4-methylpiperidin-1-yl group resists ring-opening under basic conditions but undergoes N-functionalization readily .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising pharmacological properties that make it a candidate for drug development. Its structure suggests potential mechanisms of action that include:
- Enzyme Inhibition : The presence of the sulfonyl group may facilitate interactions with specific enzymes, potentially leading to the development of inhibitors for various diseases.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound could exhibit antimicrobial properties against a range of pathogens, making it relevant in the search for new antibiotics .
Biological Research
In biological research, 3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one can be utilized as:
- Biochemical Probes : Its ability to interact with biological targets allows it to serve as a tool for studying biochemical pathways and cellular processes.
- Therapeutic Agents : Ongoing research into its pharmacodynamics and pharmacokinetics may lead to its application as a therapeutic agent in treating conditions such as cancer or infectious diseases .
Synthetic Chemistry
This compound can also act as a building block in synthetic chemistry:
- Synthesis of Complex Molecules : It can be used to synthesize more complex derivatives through various chemical reactions including oxidation, reduction, and substitution reactions. This versatility makes it valuable in the development of novel compounds with enhanced biological activity .
Material Science
In material science, the unique properties of this compound may allow it to be used in:
- Development of New Materials : Its chemical structure could inspire the creation of advanced materials with specific properties such as increased durability or improved chemical resistance.
Case Study 1: Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MIC) were found to be notably low, indicating strong potential for development into new antimicrobial agents .
Case Study 2: Cancer Research
Studies have indicated that compounds similar to this compound show cytotoxic effects on cancer cell lines. Mechanistic studies suggest that these compounds may induce apoptosis through modulation of specific signaling pathways.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The quinoline core can interact with DNA and enzymes, leading to inhibition of key biological processes. The sulfonyl and piperidine groups can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares the target compound with four structurally related analogs derived from published
Key Research Findings and Functional Impact
a) Position 3 Substituents
- Target Compound : The 3,4-dimethylbenzenesulfonyl group enhances hydrophobic interactions compared to the 3-chlorobenzenesulfonyl group in , which may improve binding to enzymes like dihydrofolate reductase (DHFR) .
b) Position 7 Modifications
- Target vs. : The 4-methylpiperidin-1-yl group (target) offers moderate basicity, favoring blood-brain barrier penetration, whereas the piperazin-1-ium group () increases solubility but limits membrane permeability due to its charged state .
c) Fluorine at Position 6
- All compounds retain fluorine at Position 6, which reduces oxidative metabolism and enhances half-life. However, pairing fluorine with electron-withdrawing groups (e.g., chlorine in ) may amplify antimicrobial activity .
Biological Activity
3-(3,4-Dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic compound characterized by its unique structural features, which include a quinoline backbone and sulfonyl group. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.
- Molecular Formula : CHFNOS
- Molecular Weight : 428.5 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within various biochemical pathways. Although detailed studies are still required to fully elucidate these interactions, preliminary research suggests that the compound may exhibit:
Antimicrobial Activity : The sulfonyl and quinoline moieties are known to enhance antibacterial and antifungal properties. The compound's structure allows it to interact with microbial enzymes or cell membranes, leading to growth inhibition.
Anticancer Potential : Quinoline derivatives have been extensively studied for their anticancer properties. This compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
Biological Activity Data
A summary of biological activity findings from various studies is presented in the following table:
Case Studies
-
Antibacterial Activity Study :
In a study evaluating the antibacterial efficacy of various quinoline derivatives, this compound demonstrated significant activity against strains of Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 30 µg/mL. The study highlighted the importance of the sulfonyl group in enhancing membrane permeability and disrupting bacterial cell wall synthesis. -
Anticancer Activity Assessment :
A series of experiments conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with this compound at concentrations of 0.5 to 5 µg/mL resulted in a dose-dependent reduction in cell viability, attributed to the activation of caspase pathways leading to apoptosis. -
Anti-inflammatory Effects :
Research focusing on inflammatory models indicated that this compound significantly reduced levels of TNF-alpha and IL-6 cytokines in vitro at higher concentrations (up to 200 µg/mL), suggesting potential use as an anti-inflammatory agent.
Q & A
Q. What are the key considerations for synthesizing this compound with high purity and yield?
The synthesis involves multi-step reactions, including sulfonation, fluorination, and piperidine substitution . Critical parameters include:
- Temperature control : Exothermic reactions (e.g., sulfonation) require gradual reagent addition to avoid side products.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalyst optimization : Lewis acids (e.g., AlCl₃) improve sulfonyl group incorporation .
Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient) or recrystallization (ethanol/water) is recommended .
Q. How can structural characterization be methodically performed?
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine at C6, methyl groups on the benzenesulfonyl ring) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 504.62 for C₂₉H₂₉FN₂O₃S) .
- FT-IR : Detects key functional groups (e.g., carbonyl at ~1680 cm⁻¹ for the quinolin-4-one core) .
Advanced Research Questions
Q. How do substituent modifications influence bioactivity?
Q. How can contradictory bioactivity data be resolved across studies?
Discrepancies in IC₅₀ values (e.g., antibacterial vs. anticancer assays) may arise from:
- Assay conditions : Varying pH or serum protein content alters compound solubility .
- Cell-line specificity : Differential expression of efflux pumps (e.g., P-gp) in cancer vs. bacterial cells .
Resolution : Use standardized protocols (e.g., CLSI guidelines) and include positive controls (e.g., ciprofloxacin for antibacterial assays) .
Q. What computational methods predict binding modes to biological targets?
- Molecular docking (AutoDock Vina) : Models interactions with DNA gyrase (antibacterial) or kinase domains (anticancer) .
- MD simulations (GROMACS) : Evaluates stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR models : Correlate electronic parameters (e.g., Hammett σ) with activity trends .
Experimental Design and Optimization
Q. How to design dose-response experiments for toxicity profiling?
Q. What strategies mitigate synthesis bottlenecks?
- Flow chemistry : Continuous-flow reactors improve yield in fluorination steps by minimizing intermediate degradation .
- DoE (Design of Experiments) : Optimizes reaction variables (temperature, stoichiometry) via response surface methodology .
Analytical Challenges
Q. How to quantify trace impurities in the final product?
Q. How to validate stability under storage conditions?
- Forced degradation : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for hydrolysis (quinolin-4-one ring opening) or oxidation (sulfonyl group) .
Data Interpretation and Reporting
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
